molecular formula C7H6ClNO2 B8460102 3-Methoxypyridine-2-carbonyl chloride

3-Methoxypyridine-2-carbonyl chloride

Cat. No. B8460102
M. Wt: 171.58 g/mol
InChI Key: NJKCLKCXGWZDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895733B2

Procedure details

To a stirred suspension of sodium 3-methoxypyridine-2-carboxylate (Intermediate 94, ˜3.3 mmol) in dichloromethane (10 ml) and pyridine (5 ml) at 0 C (ice-bath) was added dropwise oxalyl chloride (0.58 ml, 6.6 mmol). The mixture was stirred 10 minutes, then DMF (1 drop) was added. The mixture was warmed to room temperature and stirred 2 h then concentrated under vacuum. The residue was dissolved in dichloromethane (10 ml) and filtered through a plug of cotton wool. The filtrate was concentrated under vacuum to give the title compound as a brown oil (0.16 g) which was used without further purification or characterisation.
Name
sodium 3-methoxypyridine-2-carboxylate
Quantity
3.3 mmol
Type
reactant
Reaction Step One
Name
Intermediate 94
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:9]([O-:11])=O)=[N:5][CH:6]=[CH:7][CH:8]=1.[Na+].C(Cl)(=O)C([Cl:16])=O>ClCCl.N1C=CC=CC=1.CN(C=O)C>[CH3:1][O:2][C:3]1[C:4]([C:9]([Cl:16])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
sodium 3-methoxypyridine-2-carboxylate
Quantity
3.3 mmol
Type
reactant
Smiles
COC=1C(=NC=CC1)C(=O)[O-].[Na+]
Name
Intermediate 94
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=NC=CC1)C(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (10 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of cotton wool
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C(=NC=CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.